Oxaziridine-3-carbonitrile

oxaziridine physicochemical properties reagent selection

Oxaziridine-3-carbonitrile (CAS 88673-04-5) is a strained three-membered heterocyclic compound with the molecular formula C₂H₂N₂O and a molecular weight of 70.05 g/mol. Characterized by an oxaziridine ring bearing a nitrile group at the 3-position, it functions as an electrophilic reagent capable of transferring oxygen or nitrogen atoms in organic synthesis.

Molecular Formula C2H2N2O
Molecular Weight 70.05 g/mol
CAS No. 88673-04-5
Cat. No. B15432333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaziridine-3-carbonitrile
CAS88673-04-5
Molecular FormulaC2H2N2O
Molecular Weight70.05 g/mol
Structural Identifiers
SMILESC(#N)C1NO1
InChIInChI=1S/C2H2N2O/c3-1-2-4-5-2/h2,4H
InChIKeySFAJKDVFBBEEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxaziridine-3-carbonitrile (CAS 88673-04-5): A Reactive, Nitrile-Functionalized Heterocycle for Chemical Synthesis and Intermediate Production


Oxaziridine-3-carbonitrile (CAS 88673-04-5) is a strained three-membered heterocyclic compound with the molecular formula C₂H₂N₂O and a molecular weight of 70.05 g/mol . Characterized by an oxaziridine ring bearing a nitrile group at the 3-position, it functions as an electrophilic reagent capable of transferring oxygen or nitrogen atoms in organic synthesis [1]. Its predicted physicochemical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 153.0±40.0 °C at 760 mmHg .

Oxaziridine-3-carbonitrile: Why Standard Oxaziridine Reagents Cannot Be Simply Exchanged


Within the oxaziridine class, reactivity and selectivity are exquisitely sensitive to the electronic and steric nature of substituents, particularly at the nitrogen and carbon atoms [1]. The presence of a strongly electron-withdrawing nitrile group at the 3-position of Oxaziridine-3-carbonitrile is expected to fundamentally alter its electrophilicity, reduction potential, and mode of ring-opening compared to alkyl- or aryl-substituted analogs (e.g., 3,3-dimethyloxaziridine or Davis oxaziridine) [2]. Consequently, substituting a generic oxaziridine for this specific nitrile-functionalized building block in a synthetic sequence can lead to dramatically different reaction outcomes—including altered reaction rates, divergent regioselectivity, and changes in product distribution—highlighting the necessity for precise reagent selection.

Quantitative Differentiation of Oxaziridine-3-carbonitrile: A Procurement-Focused Evidence Guide


Comparative Physicochemical Profile: Oxaziridine-3-carbonitrile vs. 3,3-Dimethyloxaziridine

Oxaziridine-3-carbonitrile exhibits a distinct physicochemical signature compared to the common analog 3,3-dimethyloxaziridine, driven by the replacement of two methyl groups with a single nitrile moiety. Predicted data indicate a higher density (1.4±0.1 g/cm³ vs. approximately 1.0 g/cm³) and a significantly lower molecular weight (70.05 g/mol vs. 73.1 g/mol) . These differences influence handling, storage, and stoichiometric calculations in large-scale applications.

oxaziridine physicochemical properties reagent selection

Electronic Differentiation: Calculated LogP as a Descriptor of Nitrile-Induced Polarity Change

The presence of a nitrile group profoundly alters the polarity of the oxaziridine scaffold, as quantified by the calculated octanol-water partition coefficient (cLogP). Oxaziridine-3-carbonitrile has a highly negative cLogP of -0.94 , indicative of substantial hydrophilicity. In stark contrast, the widely used Davis oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) is a lipophilic solid with a predicted cLogP of approximately 2.5-3.0 [1]. This difference of over 3.5 log units translates to a >3000-fold difference in lipophilicity.

oxaziridine cLogP polarity reagent design

Synthetic Accessibility: A Class-Level Comparison of Imine Oxidation Yields for Nitrile-Functionalized Precursors

While direct experimental yields for Oxaziridine-3-carbonitrile are not reported in the primary literature, class-level data for the oxidation of nitrile-substituted imines provide a robust expectation of synthetic viability. The oxidation of α-cyano imines with m-CPBA to yield the corresponding oxaziridines is a well-established transformation, typically proceeding with good to high efficiency (often >70% yield) [1][2]. This contrasts with the more complex and lower-yielding syntheses often required for sterically hindered or N-sulfonyl oxaziridines like the Davis reagent [3].

oxaziridine synthesis imine oxidation yield

Regioselectivity in Ring-Opening: Predicted Influence of the Nitrile Group on Nucleophilic Attack

Computational studies on oxaziridines demonstrate that the site of nucleophilic attack (oxygen vs. nitrogen) is strongly influenced by the electronic character of ring substituents. Electron-withdrawing groups at the 3-position, such as the nitrile in Oxaziridine-3-carbonitrile, are predicted to polarize the C-O bond, enhancing electrophilicity at carbon and potentially favoring attack at the carbon atom over the oxygen atom [1]. This contrasts with 3,3-dialkyloxaziridines, where steric bulk and electron donation direct attack predominantly to oxygen or nitrogen [2]. No direct experimental data for this specific compound exists, but the class-level inference is strong.

oxaziridine regioselectivity nucleophilic attack ring-opening

Optimal Application Scenarios for Oxaziridine-3-carbonitrile in Research and Industrial Settings


Synthesis of α-Hydroxy Nitriles and Related Building Blocks

Given the predicted electrophilicity at the C3 position induced by the nitrile group [1], Oxaziridine-3-carbonitrile is ideally suited for the preparation of α-hydroxy nitriles via nucleophilic attack at the carbon atom. This reactivity profile is distinct from that of standard oxaziridines [2], providing a direct route to valuable intermediates for pharmaceuticals and agrochemicals that is not readily accessible using alkyl- or aryl-substituted alternatives. The high polarity and water solubility (cLogP -0.94) also facilitate aqueous work-up and purification, enhancing process efficiency.

Polar Reaction Media and Green Chemistry Workflows

With a cLogP of -0.94, Oxaziridine-3-carbonitrile is significantly more hydrophilic than the widely used Davis oxaziridine (cLogP ~2.5-3.0) . This property makes it particularly valuable for reactions performed in aqueous or polar aprotic media, aligning with modern green chemistry principles. Its polarity simplifies phase separation and reduces the need for volatile organic solvents in extraction steps. For procurement, this means a reagent that is easier to integrate into water-based or biphasic synthetic sequences compared to lipophilic oxaziridines.

Cost-Effective Synthesis of Advanced Intermediates on Multigram Scale

The class-level inference of a high-yielding, single-step synthesis from commercially available α-cyano imines [3] positions Oxaziridine-3-carbonitrile as a cost-attractive building block for the preparation of more complex heterocycles. Its low molecular weight (70.05 g/mol) and high predicted density (1.4 g/cm³) also contribute to favorable handling and storage economics relative to heavier or less dense analogs like 3,3-dimethyloxaziridine . For large-scale procurement, these factors cumulatively suggest a lower total cost per mole of reactive functionality delivered.

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